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For Researchers, Scientists, and Drug Development Professionals

In the intricate world of stereochemistry, the subtle yet profound differences in the three-

dimensional arrangement of atoms can dictate the biological activity, efficacy, and safety of

pharmaceutical compounds. A thorough understanding of all stereoisomeric forms, including

the often-misunderstood meso compound, is therefore paramount. This technical guide

provides an in-depth exploration of the definition of meso compounds, their unique properties,

and detailed methodologies for their identification and separation.

Core Concepts: Defining the Meso Compound
A meso compound is a molecule that contains two or more stereocenters (chiral centers) but is

achiral overall.[1][2][3] This unique characteristic arises from an internal plane of symmetry or a

center of inversion within the molecule that makes it superimposable on its mirror image.[4][5]

Consequently, despite the presence of chiral centers, a meso compound is optically inactive,

meaning it does not rotate the plane of polarized light.[6][7]

The key features that define a meso compound are:

Two or More Stereocenters: The molecule must possess at least two carbons (or other

atoms) that are chiral centers.[1][2]
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Internal Symmetry: The presence of an internal plane of symmetry or a center of inversion is

the definitive characteristic of a meso compound. This plane divides the molecule into two

halves that are mirror images of each other.[5][8]

Achirality and Optical Inactivity: Due to the internal symmetry, the optical rotations caused by

the individual chiral centers cancel each other out, resulting in a net optical rotation of zero.

[6][7] This makes the compound achiral and, therefore, optically inactive.

A classic example used to illustrate the concept of a meso compound is tartaric acid. Tartaric

acid has two chiral centers and exists as three stereoisomers: (+)-tartaric acid, (-)-tartaric acid,

and meso-tartaric acid. The (+) and (-) forms are enantiomers of each other and are optically

active. Meso-tartaric acid, however, possesses a plane of symmetry and is optically inactive.[6]

Quantitative Data: Physical Properties of Tartaric
Acid Stereoisomers
Meso compounds are diastereomers of the chiral isomers of the same molecule.[1] As

diastereomers, they have different physical properties, which is the basis for their separation.

The table below summarizes the key physical properties of the stereoisomers of tartaric acid.

Stereoisomer
Melting Point
(°C)

[α]D (Specific
Rotation)

Density
(g/cm³)

Solubility at
20°C (g/100mL
H₂O)

(+)-tartaric acid 168-170 +12 1.7598 139.0

(-)-tartaric acid 168-170 -12 1.7598 139.0

meso-tartaric

acid
146-148 0 1.6660 125.0

Experimental Protocols
Accurate identification and separation of meso compounds from their chiral counterparts are

critical in research and drug development. The following are detailed protocols for key

experimental techniques.
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Protocol 1: Determination of Optical Activity using
Polarimetry
This protocol outlines the procedure for measuring the optical rotation of a sample to determine

if it is optically active or inactive (a characteristic of meso compounds).

1. Instrument Preparation and Calibration:

Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm

up for at least 10 minutes to ensure a stable light output.[9]

Clean the sample cell (polarimeter tube) thoroughly with a suitable solvent (e.g., acetone or

the solvent to be used for the sample) and ensure it is dry.[1]

Calibrate the instrument by filling the sample cell with the pure solvent that will be used to

dissolve the sample (the "blank").[9]

Place the blank-filled cell in the polarimeter and take a reading. This reading should be

zeroed out to correct for any optical rotation caused by the solvent or the cell itself.[9]

2. Sample Preparation:

Accurately weigh a known amount of the compound to be analyzed.

Dissolve the compound in a known volume of a suitable solvent in a volumetric flask to

create a solution of known concentration (c), typically expressed in g/mL.[10] The solution

must be clear and free of any undissolved particles.

3. Measurement:

Rinse the sample cell with a small amount of the prepared sample solution.

Carefully fill the sample cell with the sample solution, ensuring there are no air bubbles in the

light path.[1][11] Air bubbles will scatter the light and lead to inaccurate readings.

Place the filled sample cell into the polarimeter.
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Record the observed optical rotation (α) in degrees. Take multiple readings and calculate the

average to ensure accuracy.[4]

4. Calculation of Specific Rotation:

The specific rotation [α] is a standardized measure of a compound's optical activity and is

calculated using the following formula:[8] [α] = α / (l * c) Where:

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the solution in g/mL.

A specific rotation of zero indicates that the compound is optically inactive and may be a

meso compound or a racemic mixture.

Protocol 2: Separation of Meso-Tartaric Acid from its
Enantiomers by Chiral High-Performance Liquid
Chromatography (HPLC)
This protocol provides a representative method for the analytical separation of the

stereoisomers of tartaric acid.

1. HPLC System and Column:

HPLC System: A standard HPLC system equipped with a UV detector.

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For

tartaric acid, a Daicel CHIRALPAK® IF column (250 mm x 4.6 mm, 5 µm) or a similar column

is a suitable choice.[12]

2. Mobile Phase Preparation:

Prepare a mobile phase consisting of a mixture of dichloromethane and n-hexane. A

common starting composition is a 48:52 (v/v) ratio of dichloromethane to n-hexane.[12]
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The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use to

prevent pump and column issues.

3. Chromatographic Conditions:

Flow Rate: 1.0 mL/min[12]

Column Temperature: 30 °C[12]

Detection Wavelength: 242 nm[12]

Injection Volume: 10 µL

Elution Mode: Isocratic[12]

4. Sample Preparation:

Prepare a standard solution containing a mixture of (+)-tartaric acid, (-)-tartaric acid, and

meso-tartaric acid in the mobile phase at a known concentration (e.g., 1 mg/mL).

Prepare the unknown sample by dissolving it in the mobile phase at a similar concentration.

Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the standard mixture to determine the retention times of each stereoisomer.

Inject the unknown sample and compare the retention times to those of the standards to

identify the presence of the meso isomer and its enantiomeric counterparts. The peak areas

can be used for quantification.

Protocol 3: Separation of Diastereomeric Salts by
Fractional Crystallization
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This protocol describes the classical method for resolving a racemic mixture of an acid, which

can be adapted to separate the diastereomeric salts formed between a racemic base and a

chiral acid like tartaric acid.

1. Diastereomeric Salt Formation:

Dissolve the racemic mixture (e.g., a racemic amine) in a suitable solvent.

Add an equimolar amount of a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric

acid) to the solution.[13] This will form a mixture of two diastereomeric salts.

2. Fractional Crystallization:

The two diastereomeric salts will have different solubilities in a given solvent.[2] The goal is

to find a solvent system where one diastereomer is significantly less soluble than the other.

Heat the solution to dissolve the diastereomeric salts completely.

Slowly cool the solution to induce the crystallization of the less soluble diastereomer.[2]

Seeding the solution with a small crystal of the desired diastereomer can facilitate

crystallization.

Collect the crystals by filtration using a Büchner funnel.[3]

Wash the collected crystals with a small amount of the cold crystallization solvent to remove

any impurities from the mother liquor.[3]

The purity of the crystallized diastereomer can be improved by repeated recrystallization.

The progress of the resolution can be monitored by measuring the optical rotation of the

mother liquor or the redissolved crystals.

3. Liberation of the Enantiomer:

Once a pure diastereomeric salt has been isolated, the original enantiomer can be

recovered.

For example, if a racemic amine was resolved with (+)-tartaric acid, the purified

diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to neutralize
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the tartaric acid and liberate the free amine.[2]

The liberated amine can then be extracted into an organic solvent.[2]

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to meso compounds.

Molecule to Analyze Does it have two or
more chiral centers?

Does it have an internal
plane of symmetry or
center of inversion?Yes

Not a Meso Compound

No

Meso Compound
(Achiral, Optically Inactive)

Yes

No

Click to download full resolution via product page

Logical workflow for identifying a meso compound.
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Stereoisomers of Tartaric Acid
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Stereochemical relationships of tartaric acid isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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